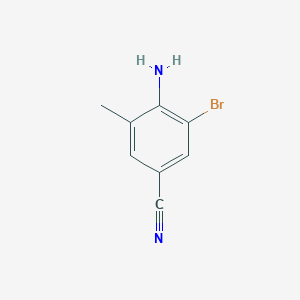

4-amino-3-bromo-5-methylbenzonitrile

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-amino-3-bromo-5-methylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-5-2-6(4-10)3-7(9)8(5)11/h2-3H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSTLURJCYVPCNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99799-46-9 | |

| Record name | 4-Amino-3-bromo-5-methylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Amino 3 Bromo 5 Methylbenzonitrile

Advanced Synthetic Routes to 4-Amino-3-bromo-5-methylbenzonitrile

The synthesis of polysubstituted aromatic compounds such as this compound requires careful strategic planning to ensure correct placement of functional groups. Advanced synthetic routes typically rely on controlling the regiochemical outcome of sequential reactions on a simpler, readily available benzene (B151609) derivative.

Halogenation-Amination Sequential Synthesis Strategies

A primary strategy for the synthesis of this compound involves the electrophilic halogenation of an aniline (B41778) precursor. A plausible and direct approach is the regioselective bromination of 4-amino-5-methylbenzonitrile. In this reaction, the existing substituents on the aromatic ring dictate the position of the incoming bromine atom.

The amino (-NH₂) group is a potent activating group and an ortho, para-director. Similarly, the methyl (-CH₃) group is also an activating ortho, para-director. The cyano (-CN) group, conversely, is a deactivating group and a meta-director. In the case of 4-amino-5-methylbenzonitrile, the powerful directing effect of the amino group, reinforced by the methyl group, overwhelmingly favors substitution at the positions ortho to the amine. The position para to the amino group is already occupied by the nitrile. Of the two available ortho positions (C3 and C6), the C3 position is sterically more accessible. Therefore, electrophilic bromination using a reagent like N-Bromosuccinimide (NBS) or bromine in a suitable solvent is expected to yield the desired 3-bromo product with high selectivity. nih.gov

A similar synthetic logic is observed in the preparation of related compounds, such as the bromination of 3-chloro-4-aminobenzonitrile, where bromine is added dropwise in methanol (B129727) to achieve halogenation at the position ortho to the amino group. chemicalbook.com

Table 1: Hypothetical Reaction Conditions for Regioselective Bromination

| Starting Material | Brominating Agent | Solvent | Temperature | Product |

| 4-Amino-5-methylbenzonitrile | N-Bromosuccinimide (NBS) | Acetonitrile | Room Temp. | This compound |

| 4-Amino-5-methylbenzonitrile | Bromine (Br₂) | Acetic Acid | 0 °C to Room Temp. | This compound |

Reductive Deamination Techniques for Precursor Conversion

While less direct for this specific target, reductive deamination represents a powerful tool in organic synthesis for removing an amino group that may have been used to control the regiochemistry of other reaction steps. In a hypothetical scenario, a precursor such as 2,4-diamino-3-bromo-5-methylbenzonitrile could be synthesized. Subsequently, one of the amino groups could be selectively removed.

A classic method for deamination involves the use of nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), which converts a primary aromatic amine into a diazonium salt. This salt can then be treated with a reducing agent, such as hypophosphorous acid (H₃PO₂), to replace the diazonium group with a hydrogen atom. The selectivity of such a process would be a significant challenge, requiring careful optimization of protecting groups or reaction conditions.

Regioselectivity Optimization in Functionalization

The key to successfully synthesizing this compound lies in optimizing the regioselectivity of the functionalization steps. The directing effects of the substituents are paramount.

Amino Group (-NH₂): Strongly activating, ortho, para-directing.

Methyl Group (-CH₃): Activating, ortho, para-directing.

Cyano Group (-CN): Deactivating, meta-directing.

Catalyst Systems in Synthesis (e.g., Diphosphorus Pentoxide, Palladium)

Catalysts play a crucial role in modern synthetic chemistry, enabling reactions that would otherwise be inefficient or impossible.

Diphosphorus Pentoxide (P₂O₅): This compound is a potent dehydrating agent frequently used in the synthesis of nitriles from primary amides. algoreducation.comlibretexts.org A synthetic route to the target compound could involve the preparation of 4-amino-3-bromo-5-methylbenzamide as an intermediate. This amide could then be subjected to dehydration with P₂O₅, often with heating, to yield this compound. orgsyn.org This method is a classic and reliable way to form the nitrile functional group. youtube.com

Palladium (Pd) Catalysts: Palladium-catalyzed cross-coupling reactions are indispensable for forming C-N bonds. The Buchwald-Hartwig amination, for example, could be employed to construct the target molecule. This would involve reacting a precursor like 3,5-dibromo-4-methylbenzonitrile (B7824775) with an ammonia (B1221849) source in the presence of a palladium catalyst and a suitable ligand. acs.orgsemanticscholar.org This approach allows for the direct formation of the primary aniline from an aryl bromide. nih.gov A variety of specialized phosphine (B1218219) ligands have been developed to enhance the efficiency and selectivity of these reactions. nih.govacs.org

Table 2: Representative Palladium Catalyst Systems for C-N Bond Formation

| Palladium Source | Ligand | Base | Solvent | Application |

| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | Amination of aryl bromides |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | Amination of aryl halides |

| [Pd(crotyl)Cl]₂ | BippyPhos | KOtBu | Water (micellar) | Amination with aliphatic amines nih.gov |

| Pd[P(o-tol)₃]₂ | CyPF-t-Bu | NaOtBu | Dioxane | Coupling of ammonia with aryl halides acs.org |

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, cleaner products, and significantly reduced reaction times. ajrconline.orgnih.gov This "green chemistry" approach is applicable to many of the synthetic steps required for this compound. tandfonline.com

For instance, the bromination of the aniline precursor or the palladium-catalyzed amination step could be performed in a dedicated microwave reactor. The direct, efficient heating provided by microwaves can overcome activation energy barriers more effectively than conventional oil bath heating. nih.gov This can reduce reaction times from hours to mere minutes. acs.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis (Hypothetical)

| Reaction Step | Method | Reaction Time | Yield |

| Bromination | Conventional Heating (Reflux) | 4-6 hours | ~75% |

| Bromination | Microwave Irradiation (130 °C) | 10 minutes | >90% nih.gov |

| Pd-Catalyzed Amination | Conventional Heating (100 °C) | 12-24 hours | ~70% |

| Pd-Catalyzed Amination | Microwave Irradiation (150 °C) | 20-30 minutes | ~85% |

Purity Assessment and Isolation Methodologies for Synthesized Compounds

After the chemical synthesis is complete, a rigorous process of isolation and purification is necessary to obtain the pure target compound.

Isolation: A typical work-up procedure begins with quenching the reaction mixture, often with water or a saturated aqueous solution like ammonium (B1175870) chloride. The product is then extracted from the aqueous phase into an immiscible organic solvent such as ethyl acetate (B1210297) or dichloromethane. The organic layer is washed with water and brine to remove inorganic impurities, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filtered. Finally, the solvent is removed under reduced pressure using a rotary evaporator. bond.edu.au

Purification: Crude products are rarely pure and require further purification. Common laboratory techniques include:

Recrystallization: This method involves dissolving the crude solid in a minimum amount of a hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities behind in the mother liquor. google.com

Column Chromatography: For more challenging separations, the crude mixture is passed through a column of silica (B1680970) gel or alumina. A solvent system (eluent) is used to move the components down the column at different rates, allowing for their separation and collection in fractions.

Purity Assessment: The purity of the isolated compound is assessed using several analytical techniques:

Thin-Layer Chromatography (TLC): A quick and effective method to monitor reaction progress and assess the number of components in a mixture. bond.edu.au

Melting Point Determination: A pure crystalline solid has a sharp, well-defined melting point range. Impurities typically broaden and depress the melting point.

Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are used to confirm the chemical structure and identify any remaining impurities.

For benzonitriles specifically, purification can involve distillation under reduced pressure or treatment with various reagents to remove specific impurities like isonitriles or amines, followed by drying and distillation. researchgate.netlookchem.com

Reactivity and Derivatization of this compound

The reactivity of this compound is dictated by the interplay of its substituents on the benzene ring. The amino (-NH₂) and methyl (-CH₃) groups are electron-donating and activating, while the bromo (-Br) and cyano (-CN) groups are electron-withdrawing and deactivating. The primary sites for reaction are the aryl bromide for cross-coupling, the amino group for N-functionalization, the nitrile group for hydrolysis or reduction, and the aromatic ring itself for substitution, although the latter is sterically hindered.

Nucleophilic and Electrophilic Substitution Reactions

Nucleophilic Aromatic Substitution (SNA r): Generally, nucleophilic aromatic substitution on an aryl halide requires strong electron-withdrawing groups positioned ortho or para to the leaving group (bromide). In this molecule, the cyano group is meta to the bromine, and the ring is further activated by electron-donating groups, making uncatalyzed SNAr reactions unlikely under standard conditions. Reactions involving the displacement of the bromide would likely require catalysis, such as in the Buchwald-Hartwig or Chan-Lam reactions discussed below.

Electrophilic Aromatic Substitution (EAS): The benzene ring has two available hydrogen atoms for substitution. The directing effects of the existing substituents are crucial. The amino group is a powerful ortho-, para-director and a strong activator. The methyl group is also an ortho-, para-director and an activator. Conversely, the bromo and cyano groups are deactivating meta-directors. The combined effect of the strongly activating amino group would likely direct incoming electrophiles to the position ortho to it (and meta to the bromine), though steric hindrance from the adjacent methyl and bromo groups would be significant. No specific electrophilic substitution reactions for this compound have been documented.

Oxidation and Reduction Pathways

Oxidation: The primary amine is susceptible to oxidation, which can lead to a variety of products including nitroso, nitro, or azo compounds, depending on the oxidant and reaction conditions. Strong oxidants could potentially oxidize the methyl group to a carboxylic acid.

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation would yield (4-amino-5-bromo-3-methylphenyl)methanamine. The aryl bromide can also be reduced (hydrodebromination) to an aryl C-H bond under certain catalytic hydrogenation conditions, which could be a competing reaction.

Carbon-Carbon Coupling Reactions (e.g., Suzuki-Miyaura, Kumada, Hiyama)

The carbon-bromine bond is an ideal site for palladium-catalyzed carbon-carbon bond formation. These reactions are among the most powerful tools for constructing biaryl systems or introducing alkyl and vinyl groups. libretexts.orgnih.gov

Suzuki-Miyaura Coupling: This reaction would involve coupling this compound with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. libretexts.org This is a highly versatile method known for its tolerance of various functional groups, including amines and nitriles. nih.govnih.gov

Kumada Coupling: This reaction utilizes a Grignard reagent as the organometallic partner with a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.org The high reactivity of Grignard reagents can sometimes limit functional group compatibility, and potential side reactions with the nitrile or the acidic proton of the amine could occur if the amine is not protected.

Hiyama Coupling: This coupling uses an organosilane, which is activated by a fluoride (B91410) source or a base. organic-chemistry.org It offers an alternative to Suzuki and Stille couplings and has seen significant development in recent years. nih.gov

While these reactions are standard for aryl bromides, specific conditions, catalysts, and yields for their application to this compound are not reported. A hypothetical Suzuki-Miyaura reaction is presented in the table below.

Table 1: Hypothetical Suzuki-Miyaura Coupling Reaction

| Reactant A | Reactant B | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4-amino-5-methyl-[1,1'-biphenyl]-3-carbonitrile |

Carbon-Nitrogen and Carbon-Oxygen Bond Formation Reactions (e.g., Buchwald-Hartwig, Chan-Lam)

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for forming carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orgorganic-chemistry.org It could be used to couple this compound with a primary or secondary amine, yielding a diamine derivative. The reaction is known for its broad substrate scope. beilstein-journals.org

Chan-Lam Coupling: This copper-catalyzed reaction forms C-N or C-O bonds, typically using boronic acids as the aryl source. wikipedia.orgorganic-chemistry.org While it can be used to couple amines or alcohols with arylboronic acids, a variation could potentially couple this compound (as the halide partner) with an amine or alcohol, although this is less common than the Buchwald-Hartwig approach for aryl halides.

Table 2: Hypothetical Buchwald-Hartwig Amination Reaction

| Aryl Halide | Amine | Catalyst | Base | Ligand | Product |

|---|---|---|---|---|---|

| This compound | Aniline | Pd₂(dba)₃ | NaOt-Bu | XPhos | 4-amino-3-methyl-5-(phenylamino)benzonitrile |

Grignard and Related Organometallic Reactions

Formation of a Grignard reagent from this compound by reaction with magnesium metal would be challenging. The presence of the acidic N-H protons of the amino group would quench the Grignard reagent as it forms. Protection of the amine would be necessary before attempting Grignard formation. If successfully formed (after protection), the Grignard reagent could react with various electrophiles (e.g., aldehydes, ketones, CO₂) to introduce new functional groups at the position of the original bromine atom.

Reactions Involving Alkyl Halide Functionality

This section heading appears to be a misnomer, as the title compound is an aryl halide, not an alkyl halide. However, reactions of the compound with alkyl halides are plausible. The amino group can undergo N-alkylation with alkyl halides to form secondary and tertiary amines. This reaction typically requires a base to neutralize the hydrogen halide produced. Over-alkylation to form a quaternary ammonium salt is also possible.

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

While the experimental FTIR spectrum for 4-amino-3-bromo-5-methylbenzonitrile is not available, the expected vibrational modes can be inferred from the analysis of similar compounds. The FTIR spectrum is anticipated to be characterized by distinct bands corresponding to the various functional groups present in the molecule.

Key expected vibrational modes include the N-H stretching vibrations of the primary amine group, typically appearing in the region of 3500-3300 cm⁻¹. The aromatic C-H stretching vibrations are expected to be observed around 3100-3000 cm⁻¹. A strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration is predicted to be a prominent feature, generally found in the 2240-2220 cm⁻¹ range. researchgate.net The presence of the methyl group will likely give rise to symmetric and asymmetric C-H stretching vibrations in the 2960-2850 cm⁻¹ region. Aromatic C=C stretching vibrations are expected in the 1600-1400 cm⁻¹ region. The C-N stretching vibration of the amino group is anticipated around 1340-1250 cm⁻¹. The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 700 cm⁻¹.

To provide a tangible comparison, the experimental FTIR vibrational assignments for the closely related compound, 4-bromo-3-methylbenzonitrile (B1271910), are presented in the table below. The absence of the amino group in this analogue results in the lack of N-H and C-N (amino) vibrational modes.

Table 1: Experimental FTIR Vibrational Assignments for 4-bromo-3-methylbenzonitrile

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 2217 | C≡N stretching |

| 1698, 2319 | C-H stretching |

| 1203, 1375, 1428, 1459, 1541, 1648 | C-C stretching |

| 1023 | C-H in-plane bending |

| 811, 888 | C-H out-of-plane bending |

| 578, 627 | C-C-C torsional modes |

Data sourced from a study on 4-bromo-3-methylbenzonitrile and may not be fully representative of this compound. orientjchem.org

Complementary to FTIR, FT-Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the nitrile (C≡N) stretching vibration is expected to produce a strong and characteristic Raman signal. The symmetric stretching of the aromatic ring would also be a prominent feature.

Drawing a parallel with 4-bromo-3-methylbenzonitrile, the FT-Raman spectrum would likely exhibit a strong band for the C≡N stretch. The aromatic C-C stretching vibrations and the C-Br stretch are also expected to be clearly visible.

Table 2: Experimental FT-Raman Vibrational Assignments for 4-bromo-3-methylbenzonitrile

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 2338 | C≡N stretching |

| 1040 | C-H in-plane bending |

| 712, 1040, 1250, 1374, 1416, 1612 | C-C stretching |

| 254, 522 | C-Br stretching |

| 134, 380, 548 | C≡N bending |

| 496, 572 | C-C-C torsional modes |

Data sourced from a study on 4-bromo-3-methylbenzonitrile and may not be fully representative of this compound. orientjchem.org

The vibrational spectrum of a substituted benzonitrile (B105546) is a complex interplay of the vibrations of the benzene (B151609) ring, the nitrile group, and the various substituents. The C≡N stretching frequency is sensitive to the electronic effects of the substituents on the aromatic ring. researchgate.net Electron-donating groups, such as the amino group, tend to decrease the C≡N stretching frequency, while electron-withdrawing groups have the opposite effect.

The amino group introduces characteristic N-H stretching, bending (scissoring), and wagging vibrations. The methyl group contributes C-H stretching and bending modes. The bromo substituent gives rise to a C-Br stretching vibration, which is typically found at lower frequencies due to the larger mass of the bromine atom. The position of these substituents on the benzene ring also influences the pattern of the C-H out-of-plane bending vibrations in the fingerprint region, which can be diagnostic of the substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of the signals, the precise connectivity and environment of each proton and carbon atom can be determined. In the absence of experimental NMR data for this compound, predicted spectra serve as a valuable guide for its structural characterization.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons. The aromatic region will likely display two singlets, corresponding to the two non-equivalent protons on the benzene ring. The amino group protons are expected to appear as a broad singlet, and the methyl group protons will also be a singlet. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The amino group is a strong electron-donating group, while the nitrile and bromo groups are electron-withdrawing.

Table 3: Predicted ¹H NMR Spectroscopic Assignments for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| ~7.5 | Singlet | Aromatic C-H |

| ~7.3 | Singlet | Aromatic C-H |

| ~4.5 | Broad Singlet | -NH₂ |

| ~2.2 | Singlet | -CH₃ |

Predicted data is based on computational models and may differ from experimental values.

The ¹³C NMR spectrum of this compound will provide information on the carbon skeleton of the molecule. A total of eight distinct signals are expected, corresponding to the eight non-equivalent carbon atoms. The nitrile carbon is expected to appear in the 115-120 ppm region. The chemical shifts of the aromatic carbons are influenced by the nature and position of the substituents. The carbon atom attached to the amino group is expected to be shielded, while the carbons attached to the bromo and nitrile groups will be deshielded. The methyl carbon will appear at a characteristic upfield chemical shift.

Table 4: Predicted ¹³C NMR Spectroscopic Assignments for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~150 | C-NH₂ |

| ~135 | C-CN |

| ~132 | Aromatic C-H |

| ~120 | Aromatic C-H |

| ~118 | C≡N |

| ~110 | C-Br |

| ~105 | C-CH₃ |

| ~20 | -CH₃ |

Predicted data is based on computational models and may differ from experimental values.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a pivotal analytical technique for confirming the molecular weight and elemental composition of a compound. For this compound, mass spectrometry validates its molecular structure by providing precise mass-to-charge ratio (m/z) data.

The molecular formula of this compound is C₈H₇BrN₂. Based on this, the predicted monoisotopic mass is 209.97926 Da. uni.lu This value is a critical reference point for interpreting the mass spectrum. In mass spectrometric analysis, the compound can be ionized in various ways, leading to different adducts, each with a distinct m/z ratio. The detection of these specific ions serves to confirm the molecular identity of the compound.

Detailed analysis of the predicted mass spectral data shows several possible adducts that can be formed. uni.lu For instance, the protonated molecule, represented as [M+H]⁺, would have an m/z of 210.98654. uni.lu Similarly, the formation of a sodium adduct, [M+Na]⁺, would result in a peak at m/z 232.96848. uni.lu The presence of bromine in the molecule is particularly significant, as its isotopic pattern (approximately equal abundances of ⁷⁹Br and ⁸¹Br) would result in a characteristic M and M+2 isotopic cluster for the molecular ion and its fragments, providing further structural confirmation.

The table below summarizes the predicted mass-to-charge ratios for various adducts of this compound, which are instrumental in its structural elucidation. uni.lu

Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct Type | Predicted m/z |

| [M+H]⁺ | 210.98654 |

| [M+Na]⁺ | 232.96848 |

| [M-H]⁻ | 208.97198 |

| [M+NH₄]⁺ | 228.01308 |

| [M+K]⁺ | 248.94242 |

| [M]⁺ | 209.97871 |

| [M]⁻ | 209.97981 |

Computational and Theoretical Investigations

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of molecular properties that can be difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) has become one of the most popular and effective methods for studying the electronic structure of molecules. utexas.edu Unlike other ab initio methods that deal with the complex many-electron wavefunction, DFT is based on the principle that the energy of a molecule can be determined from its electron density. This approach offers a favorable balance between computational cost and accuracy.

For 4-amino-3-bromo-5-methylbenzonitrile, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its chemical reactivity, spectroscopic properties, and intermolecular interactions. The choice of the functional, which approximates the exchange-correlation energy, is a critical aspect of DFT studies. Common functionals used for organic molecules include B3LYP and M06-2X. These functionals have been shown to provide reliable results for a wide range of chemical systems. A DFT study on the electronic properties of a molecule involves calculating the total energy, the distribution of electron density, and the molecular electrostatic potential, which can highlight regions of the molecule that are electron-rich or electron-poor.

The accuracy of any quantum chemical calculation is also heavily dependent on the choice of the basis set. A basis set is a set of mathematical functions used to build molecular orbitals. Larger basis sets include more functions and can describe the distribution of electrons more accurately, particularly for electrons that are further from the nucleus.

For a molecule like this compound, which contains a heavy atom like bromine, the selection of an appropriate basis set is crucial. Pople-style basis sets, such as 6-311++G(d,p), are commonly employed. mdpi.com The inclusion of polarization functions (d,p) allows for a more flexible description of bonding, while diffuse functions (++) are important for accurately describing anions and non-covalent interactions. The process of basis set selection involves a trade-off between desired accuracy and computational expense. Optimization of the basis set would involve performing preliminary calculations with different basis sets and comparing the results to experimental data or higher-level calculations if available.

Before any properties of a molecule can be accurately calculated, its most stable three-dimensional structure, or equilibrium conformation, must be determined. Geometry optimization is the computational process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. This is achieved by systematically adjusting the atomic coordinates to minimize the forces on each atom.

For this compound, the geometry optimization would be performed using a chosen DFT functional and basis set. The resulting optimized structure would provide key information about bond lengths, bond angles, and dihedral angles. This information is essential for understanding the steric and electronic effects of the amino, bromo, and methyl substituents on the benzonitrile (B105546) core.

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding the electronic behavior of molecules. The analysis of the frontier molecular orbitals, in particular, is a powerful tool for predicting chemical reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. wuxibiology.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The energy gap between the HOMO and LUMO is a critical parameter that provides insight into the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more likely to be reactive. mdpi.com For this compound, the energies of the HOMO and LUMO would be calculated using the optimized geometry. The distribution of the HOMO and LUMO across the molecule would reveal the most probable sites for electrophilic and nucleophilic attack, respectively.

Table 1: Illustrative Frontier Orbital Energies for a Substituted Aromatic Compound (Note: These are example values and not specific to this compound)

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals that align with the intuitive Lewis structure representation of a molecule. nih.gov This analysis provides a quantitative description of bonding and intramolecular interactions.

For this compound, NBO analysis would be used to investigate the nature of the chemical bonds, the hybridization of the atoms, and the extent of electron delocalization. It can quantify the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which are indicative of hyperconjugative effects. For instance, the interaction between the lone pair of the amino group and the antibonding orbitals of the aromatic ring can be quantified, providing insight into the electron-donating nature of the amino substituent.

Table 2: Illustrative NBO Analysis Data for a Donor-Acceptor Interaction (Note: These are example values and not specific to this compound)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N | π*(C-C) | 5.2 |

This table illustrates a hypothetical interaction where a lone pair (LP) on a nitrogen atom donates electron density into an adjacent antibonding π* orbital, resulting in a stabilization energy.

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. orientjchem.orgjchps.com The MEP map illustrates the electronic density, with different colors representing varying levels of electrostatic potential.

In computational studies of the related compound 4-Bromo-3-methylbenzonitrile (B1271910), the MEP map indicates that regions of negative electrostatic potential (typically colored red and yellow) are localized around the electronegative nitrogen and bromine atoms, suggesting these are sites for electrophilic attack. orientjchem.org Conversely, regions of positive potential (colored blue) are found around the hydrogen atoms, identifying them as likely sites for nucleophilic attack. orientjchem.org The values of the potential can range, for example, from negative to positive values, indicating the relative strength of these interactions. orientjchem.org

The distribution of electronic charges within a molecule can be quantified through population analysis methods, such as Mulliken population analysis. orientjchem.org This analysis provides charges for each atom, complementing the visual information from the MEP map. For this compound, the introduction of a strong electron-donating amino (-NH2) group is expected to significantly influence the charge distribution, increasing the negative charge density on the aromatic ring and particularly at the ortho and para positions relative to the amino group.

Table 1: Representative Atomic Charges from Mulliken Population Analysis for a Substituted Benzonitrile

| Atom | Charge (a.u.) |

|---|---|

| C1 | -0.15 |

| C2 | 0.20 |

| C3 (with Br) | 0.10 |

| C4 (with CN) | 0.05 |

| N (of CN) | -0.30 |

| Br | -0.08 |

Note: This table is illustrative, based on typical values for similar structures, and does not represent experimentally verified data for this compound.

Computational Thermodynamics of Related Benzonitrile Systems

Computational thermodynamics allows for the prediction of key thermodynamic properties of molecules, such as entropy, enthalpy, and Gibbs free energy, through statistical mechanics. researchgate.netarxiv.orgosti.gov These calculations are crucial for understanding the stability and reactivity of chemical compounds under various conditions. osti.gov DFT calculations can be employed to determine these thermodynamic functions. researchgate.net

The development of advanced frameworks, such as combining the Cluster Variation Method (CVM) with CALPHAD (CALculation of PHAse Diagram), is enhancing the ability to model thermodynamic properties with greater physical accuracy, although these are typically applied to alloy systems. arxiv.org For molecular systems like substituted benzonitriles, DFT remains a primary tool. The calculated parameters provide insight into the molecule's thermal stability and can be correlated with experimental data where available.

Table 2: Calculated Thermodynamic Parameters for a Benzonitrile Derivative

| Parameter | Value | Unit |

|---|---|---|

| Zero-point vibrational energy | 150.25 | kcal/mol |

| Thermal energy (E_total) | 158.75 | kcal/mol |

| Molar specific heat at constant volume (Cv) | 45.10 | cal/mol·K |

| Entropy (S) | 95.35 | cal/mol·K |

| Enthalpy (H) | -450.12 | Hartrees/Particle |

| Gibbs Free Energy (G) | -450.18 | Hartrees/Particle |

Note: The values in this table are representative and derived from computational studies on similar molecules for illustrative purposes.

Prediction of Non-Linear Optical (NLO) Properties

Organic molecules with significant Non-Linear Optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including optical switching and data processing. mdpi.com The NLO response of a molecule is determined by its polarizability and hyperpolarizability when subjected to a strong electric field, such as that from a laser. researchgate.net Organic compounds featuring electron-donating and electron-withdrawing groups connected by a π-conjugated system often exhibit enhanced NLO properties due to efficient intramolecular charge transfer (ICT). nih.gov

The compound this compound possesses an electron-donating amino group and an electron-withdrawing nitrile group on a benzene (B151609) ring, making it a promising candidate for NLO applications. Quantum chemical calculations are essential for predicting these properties. orientjchem.org

The response of a molecule in an applied electric field is described by its dipole moment, polarizability (α), and the first-order hyperpolarizability (β). researchgate.net These parameters can be calculated using computational methods like DFT. mdpi.com The total static first hyperpolarizability (β_tot) is a key measure of a molecule's NLO activity. mdpi.com The calculated values are often compared to a standard reference material, such as urea, to gauge their potential. mdpi.com

Computational studies on related benzonitrile derivatives have shown that the substitution pattern significantly affects the NLO response. orientjchem.org For this compound, the combined electronic effects of the substituents are expected to result in a large hyperpolarizability value, indicating it could be an efficient NLO material. researchgate.net

Table 3: Calculated NLO Properties for Representative Molecules

| Molecule | Dipole Moment (μ) (Debye) | Mean Polarizability (α_tot) (esu) | First Hyperpolarizability (β_tot) (esu) |

|---|---|---|---|

| Urea (Reference) | 1.37 | 3.83 x 10⁻²⁴ | 0.37 x 10⁻³⁰ |

| 3-fluoro-4-methylbenzonitrile | 2.50 | 1.48 x 10⁻²³ | 2.05 x 10⁻³⁰ |

| p-Cl Benzaldehyde | 2.13 | 1.51 x 10⁻²³ | 8.20 x 10⁻²⁹ |

Note: Data is compiled from literature on related compounds to provide context for potential NLO properties. mdpi.comorientjchem.org

Computational Molecular Descriptors for Chemical Space Exploration

Computational molecular descriptors, derived from the electronic structure of a molecule, are powerful tools for predicting chemical reactivity and exploring structure-activity relationships. researchgate.net These descriptors, often called global reactivity descriptors, are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a particularly important descriptor, as it relates to the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more reactive and has higher polarizability. Other key descriptors include ionization potential, electron affinity, global hardness, softness, and the electrophilicity index. These parameters provide a quantitative basis for understanding the chemical behavior of a molecule. researchgate.net

Table 4: Key Computational Molecular Descriptors and Their Significance

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO-LUMO Energy Gap (ΔE) | E_LUMO - E_HOMO | Chemical reactivity and kinetic stability |

| Ionization Potential (I) | -E_HOMO | The energy required to remove an electron |

| Electron Affinity (A) | -E_LUMO | The energy released when an electron is added |

| Global Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

| Global Softness (S) | 1 / (2η) | A measure of the molecule's polarizability |

| Electrophilicity Index (ω) | (I + A)² / (8(I - A)) | A measure of the ability to accept electrons |

Note: Formulas are based on Koopmans' theorem approximations.

By calculating these descriptors for this compound and its analogs, researchers can systematically explore the chemical space to design molecules with tailored properties for specific applications.

Structure Reactivity and Structure Activity Relationship Sar Studies of 4 Amino 3 Bromo 5 Methylbenzonitrile and Analogues

Impact of Halogen Substituents on Reaction Kinetics and Yields

The reactivity of halo-aromatic compounds in electrophilic substitution reactions follows the order of electronegativity, with fluoro-substituted rings being the most reactive and iodo-substituted rings being the least reactive among them. msu.edu This is because the stronger inductive withdrawal of more electronegative halogens has a more pronounced deactivating effect. Consequently, the bromine atom in 4-amino-3-bromo-5-methylbenzonitrile deactivates the ring, making reactions like nitration or further halogenation slower than they would be on a non-halogenated analogue.

In nucleophilic aromatic substitution (SNAr) reactions, the presence of a halogen is often crucial as it can act as a leaving group. The reaction rate is significantly influenced by the ability of the halogen to depart. Furthermore, strongly electron-withdrawing groups positioned ortho or para to the halogen are necessary to stabilize the negatively charged intermediate (Meisenheimer complex), thereby facilitating the reaction. numberanalytics.com The nitrile group (-CN) in this compound serves this role as a potent electron-withdrawing group.

| Halogen (X) | Electronegativity | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Substitution Rate |

|---|---|---|---|---|

| -F | 3.98 | Strongly Withdrawing (-I) | Weakly Donating (+R) | Deactivating (but least deactivating halogen) |

| -Cl | 3.16 | Strongly Withdrawing (-I) | Weakly Donating (+R) | Deactivating |

| -Br | 2.96 | Strongly Withdrawing (-I) | Weakly Donating (+R) | Deactivating |

| -I | 2.66 | Strongly Withdrawing (-I) | Weakly Donating (+R) | Deactivating (most deactivating halogen) |

Positional Effects of Functional Groups on Chemical Reactivity

The arrangement of substituents on the benzene (B151609) ring is critical in determining the regioselectivity of further substitution reactions, primarily electrophilic aromatic substitution. Substituents are classified as either ortho, para-directing or meta-directing. pharmaguideline.com

In this compound, the substituents direct incoming electrophiles as follows:

Amino (-NH2) group: This is a very strong activating group and a powerful ortho, para-director due to its ability to donate its lone pair of electrons into the ring via resonance. studymind.co.uk

Methyl (-CH3) group: This is a weak activating group and an ortho, para-director, donating electron density through an inductive effect. libretexts.org

Nitrile (-CN) group: This is a strong deactivating group and a meta-director. It withdraws electron density from the ring through both inductive and resonance effects, destabilizing the intermediates for ortho and para attack. minia.edu.eg

Position 2 is ortho to the amino group and meta to the nitrile group.

Position 6 is ortho to the amino group and ortho to the methyl group.

The powerful activating and directing effect of the amino group is the dominant influence. Therefore, electrophilic attack is most likely to occur at the positions ortho to the amino group, which are positions 2 and 6. Between these two, steric hindrance (discussed in the next section) will play a significant role in determining the final product distribution. The directing effects are additive, and in this case, the strong activation by the amino and methyl groups towards position 6 would likely make it the most nucleophilic site on the ring, despite the deactivating presence of the bromine and nitrile groups elsewhere.

Electronic and Steric Effects of Substituents on Reaction Pathways

The reactivity of this compound is a direct consequence of the electronic and steric properties of its substituents.

Electronic Effects: These effects involve the donation or withdrawal of electron density, which alters the nucleophilicity of the aromatic ring. ubaya.ac.id

Amino (-NH2): Strong electron-donating group (+R > -I). It significantly increases the electron density of the ring, especially at the ortho and para positions, making the molecule more reactive towards electrophiles at these sites. libretexts.org

Methyl (-CH3): Weak electron-donating group (+I). It modestly increases the ring's electron density.

Nitrile (-CN): Strong electron-withdrawing group (-I, -R). It strongly decreases the electron density of the entire ring, making it less reactive towards electrophiles.

The net effect is a complex electronic landscape. The powerful activating effect of the amino group dominates, making the ring more susceptible to electrophilic attack than would be predicted based on the deactivating bromo and nitrile groups alone.

Steric Effects: These effects relate to the physical size of the substituent groups and the spatial hindrance they impose on approaching reactants. numberanalytics.com

The bromine atom and the methyl group are adjacent to the only remaining unsubstituted positions on the ring (positions 2 and 6).

Position 2 is flanked by the amino group and the relatively large bromine atom.

Position 6 is flanked by the amino group and the methyl group.

An incoming electrophile will experience steric hindrance from these adjacent groups. The bromine atom is significantly larger than the methyl group. Therefore, an electrophilic attack at position 6 is sterically more favorable than an attack at position 2, which is crowded by the bulky bromine atom. This steric preference, combined with the strong electronic activation from the amino group, strongly suggests that reactions like halogenation or nitration would preferentially occur at position 6.

| Substituent | Position | Electronic Effect Type | Effect on Ring Reactivity | Directing Influence | Relative Steric Size |

|---|---|---|---|---|---|

| -CN | 1 | -I, -R (Withdrawing) | Strongly Deactivating | Meta | Medium |

| -Br | 3 | -I > +R (Withdrawing) | Deactivating | Ortho, Para | Large |

| -NH2 | 4 | +R > -I (Donating) | Strongly Activating | Ortho, Para | Medium |

| -CH3 | 5 | +I (Donating) | Weakly Activating | Ortho, Para | Medium |

Comparative Analysis with Related Halo- and Amino-benzonitrile Derivatives

To understand the unique reactivity of this compound, it is useful to compare it with simpler, related molecules.

4-Aminobenzonitrile: This molecule is significantly more reactive towards electrophilic substitution than benzene. The strong activating amino group directs incoming electrophiles to positions 3 and 5 (ortho to the amino group). The reaction is generally fast and high-yielding.

3-Bromobenzonitrile: This molecule is less reactive than benzene. The bromo and nitrile groups are both deactivating. Electrophilic substitution would be slow and would primarily occur at the position meta to both groups (position 5), which is also ortho to the bromine.

4-Amino-3-chloro-5-bromobenzonitrile: A synthetic precursor for this compound, 4-amino-3-chlorobenzonitrile, undergoes bromination to yield the target product. chemicalbook.com This indicates that the activating effect of the amino group is sufficient to overcome the deactivation by two halogen atoms and direct the incoming bromine electrophile to the available ortho position.

The addition of a methyl group at position 5 in the title compound (this compound) introduces a secondary activating effect. This further enhances the nucleophilicity of the ring, particularly at position 6 (ortho to both the amino and methyl groups). The reaction rate would be expected to be faster than that of 4-amino-3-bromobenzonitrile. The combined electronic activation from the amino and methyl groups, coupled with the steric hindrance from the bromine, creates a highly regioselective system favoring substitution at the 6-position.

| Compound | Key Substituent Effects | Predicted Relative Rate (vs. Benzene) | Primary Substitution Site(s) |

|---|---|---|---|

| Benzene | - | 1 | Any |

| 3-Bromobenzonitrile | Two Deactivating Groups | << 1 | Position 5 |

| 4-Aminobenzonitrile | Strong Activating Group | >> 1 | Positions 3, 5 |

| 4-Amino-3-bromobenzonitrile | Strong Activation, Weak Deactivation | > 1 | Position 5 (preferred), 2 |

| This compound | Strong & Weak Activation, Weak Deactivation | > 4-Amino-3-bromobenzonitrile | Position 6 |

Applications in Advanced Scientific Research

Role as an Intermediate in Complex Organic Molecule Synthesis

The strategic placement of reactive functional groups makes 4-amino-3-bromo-5-methylbenzonitrile a versatile intermediate for constructing elaborate molecular architectures. The amino group serves as a nucleophile or a site for diazotization, the bromine atom allows for cross-coupling reactions, and the nitrile group can be transformed into various nitrogen-containing functionalities.

Nitrogen-containing heterocycles are fundamental scaffolds in medicinal chemistry, natural products, and materials science. mdpi.com Substituted aminobenzonitriles are key starting materials for synthesizing a wide array of these compounds. The presence of both an amino and a nitrile group allows for intramolecular cyclization reactions or participation in multicomponent reactions to form diverse heterocyclic systems.

Five-membered heterocycles containing one or more nitrogen atoms, such as pyrroles, pyrazoles, imidazoles, and triazoles, are crucial building blocks in the development of new pharmaceuticals. nih.gov Similarly, six-membered rings like pyridine and pyrimidine are prevalent in numerous biologically active compounds. mdpi.com The reactivity of the functional groups in this compound provides potential pathways to these and more complex fused heterocyclic systems, making it a compound of interest for synthetic chemists.

The nitrile functionality of this compound allows it to serve as a precursor for 1,3,5-triazine (B166579) derivatives. The cyclotrimerization of nitriles is a fundamental method for preparing symmetrically substituted 1,3,5-triazines. chim.it This reaction can be facilitated using various catalysts or under conditions such as microwave irradiation, which offers an efficient and environmentally friendly synthetic route. chim.itresearchgate.net

By using this compound, a highly functionalized triazine core can be synthesized, bearing three substituted phenyl rings. The resulting 2,4,6-tris(4-amino-3-bromo-5-methylphenyl)-1,3,5-triazine would be a complex molecule with multiple reactive sites for further chemical modification. Such multi-aryl systems are investigated for a wide range of applications, from medicinal chemistry to materials science. nih.gov For instance, various 1,3,5-triazine derivatives have shown promise as antimicrobial, anticancer, and antiviral agents. researchgate.net

| Triazine Derivative Type | Substituents | Reported Biological Activity | Reference |

|---|---|---|---|

| Amino acid derivatives | Dimethoxy, Dipiperidino, Dimorpholino | Monoamine Oxidase (MAO) Inhibition | nih.gov |

| Aminobenzoic acid derivatives | Mono-, di-, and trisubstituted | Antimicrobial (against S. aureus, E. coli) | researchgate.net |

| Indole-substituted triamines | Phenethyl, Fluorophenylaminoethyl | High affinity for 5-HT7 Receptor | nih.gov |

Materials Science Applications

The unique electronic and structural characteristics of this compound make it a promising candidate for the development of advanced functional materials.

Organic Light-Emitting Diodes (OLEDs) are a cornerstone of modern display technology. The performance of these devices is heavily dependent on the properties of the organic materials used. Triazine-based compounds are often employed as electron-transporting materials or as the core of emissive molecules due to their electron-deficient nature.

For example, blue light emitters have been developed using a 2,4,6-triphenyl-1,3,5-triazine framework linked to carbazole (B46965) derivatives. rsc.org Research has shown that introducing a bromine atom into such structures can be a strategic way to modulate the material's electronic properties. Specifically, bromination can widen the energy band gap by lowering the Highest Occupied Molecular Orbital (HOMO) energy level and raising the Lowest Unoccupied Molecular Orbital (LUMO) energy level. rsc.org Therefore, this compound could serve as a valuable building block for synthesizing novel emitters or host materials with tailored energy levels for high-efficiency blue OLEDs.

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, and they are essential for liquid crystal displays (LCDs). The molecular structure of liquid crystalline compounds (mesogens) typically consists of a rigid core and flexible terminal groups. Benzonitrile (B105546) derivatives are widely used as components of liquid crystals because the polar cyano group (–C≡N) provides a strong dipole moment, which is crucial for aligning the molecules in an electric field.

Recent research has explored the synthesis of novel liquid crystalline materials based on substituted benzonitriles. For instance, trimeric liquid crystals have been synthesized using a 2,3,4-trihydroxy benzonitrile core, resulting in materials that exhibit nematic phases over wide temperature ranges, including near room temperature. researchgate.net The rigid, polarizable structure of this compound makes it a suitable candidate for incorporation into new mesogenic structures, potentially leading to liquid crystals with unique phase behaviors and electro-optical properties.

The development of efficient and stable solar cells is a critical area of materials research. In the field of perovskite solar cells, a major challenge is the presence of ionic defects on the surface and at the grain boundaries of the perovskite film, which can lead to non-radiative recombination and degrade device performance.

One effective strategy to mitigate this issue is to passivate these defects with organic molecules. A study has shown that a closely related compound, 4-bromo-benzonitrile, can be used as an effective surface passivator. The cyano group (–C≡N) can interact with and passivate lead-related defects in the perovskite layer, significantly suppressing non-radiative recombination. This treatment has been shown to improve the power conversion efficiency and enhance the long-term stability of the solar cells. Given its structural similarity, this compound could potentially function in a similar capacity, with the additional amino and methyl groups offering opportunities to fine-tune its interaction with the perovskite surface.

Furthermore, benzonitrile derivatives serve as important intermediates in the production of phthalocyanine dyes, which are used in Dye-Sensitized Solar Cells (DSSCs). researchgate.net The versatile chemical nature of this compound makes it a potential precursor for novel dyes in this class of photovoltaic technology.

| Application Area | Role of Benzonitrile Derivative | Key Structural Feature | Observed Outcome | Reference |

|---|---|---|---|---|

| OLEDs | Building block for blue light emitters | Triazine core, Bromine substituent | Widens energy band gap, modulates HOMO/LUMO levels | rsc.org |

| Liquid Crystals | Central core for trimeric mesogens | Polar cyano group, rigid aromatic ring | Formation of stable, room-temperature nematic phases | researchgate.net |

| Perovskite Solar Cells | Surface and grain boundary passivator | Cyano group | Suppresses non-radiative recombination, improves efficiency and stability | N/A |

| DSSC | Intermediate for phthalocyanine dyes | Benzonitrile scaffold | Production of sensitizer dyes for photovoltaics | researchgate.net |

Applications in Aggregation-Induced Emission (AIE) Materials

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-luminescent or weakly fluorescent molecules in a dilute solution become highly emissive in an aggregated or solid state. nih.govrsc.org This effect is typically attributed to the restriction of intramolecular motions (RIM), such as vibrations and rotations, in the aggregated state, which blocks non-radiative decay pathways and opens up radiative channels. aip.org Molecules exhibiting AIE, known as AIE luminogens (AIEgens), are the focus of intense research for applications in sensors, bio-imaging, and optoelectronic devices. frontiersin.org

While direct studies featuring this compound as an AIEgen have not been extensively reported, its molecular architecture suggests its potential as a building block for designing novel AIE-active materials. The benzonitrile scaffold itself has been successfully incorporated into AIE-active polymers. rsc.org The potential of this compound in this field can be assessed by its structural features:

Rotatable Groups: The substituted benzene (B151609) ring can act as a rotor. The free rotation of the amino and methyl groups in solution could contribute to non-radiative decay, quenching fluorescence. In an aggregated state, these rotations would be restricted, potentially activating fluorescence.

Intermolecular Interactions: The bromine atom can participate in halogen bonding, a specific non-covalent interaction that can help drive molecular self-assembly and enforce a rigidified conformation in the solid state. nih.gov The amino and nitrile groups can also form hydrogen bonds, further promoting aggregation and restricting intramolecular motions.

Donor-Acceptor (D-A) Structure: The amino group (donor) and the nitrile group (acceptor) impart a degree of D-A character to the molecule, a common feature in many fluorescent compounds.

Research into new AIE frameworks is a dynamic field, and the synthesis of larger, more complex molecules derived from this compound could yield novel materials with significant AIE properties.

Use in Organic Pigments and Dyes Research

The most established application for aromatic primary amines like this compound is in the synthesis of azo dyes. Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), constitute the largest class of synthetic colorants. nih.gov The synthesis is a two-step process involving diazotization followed by an azo coupling reaction. cuhk.edu.hk

Diazotization: The primary amino group of this compound can be converted into a diazonium salt. This is typically achieved by reacting the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). organic-chemistry.org

Azo Coupling: The resulting diazonium salt is a weak electrophile that readily reacts with an electron-rich aromatic compound, known as the coupling component (e.g., phenols, naphthols, or other aromatic amines). nih.gov This electrophilic aromatic substitution reaction forms the stable azo linkage, creating a highly conjugated system responsible for the color of the dye.

The specific substituents on the this compound ring play a crucial role in determining the final properties of the dye. The electron-withdrawing nitrile group and the halogen atom can influence the electrophilicity of the diazonium salt and modify the absorption spectrum of the resulting dye, thereby tuning its color. asianpubs.org By selecting different coupling components, a wide palette of colors can be achieved.

Table 1: Generalized Reaction for Azo Dye Synthesis

| Step | Reactants | Conditions | Intermediate/Product | Role of this compound |

| 1. Diazotization | This compound, NaNO₂, HCl | 0–5 °C, Aqueous solution | 3-bromo-4-cyano-5-methylbenzenediazonium chloride | Diazo Component (Amine Precursor) |

| 2. Azo Coupling | Diazonium salt (from Step 1), Electron-rich Aromatic Compound (Coupling Component) | 0–5 °C, pH control | Azo Dye | Provides the diazonium functional group |

Research into Functional Materials (e.g., Magnetic Materials, MOF Ligands)

The multifunctional nature of this compound makes it a candidate for the synthesis of advanced functional materials, particularly Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules (ligands). nih.gov

The potential of this compound as a MOF ligand stems from its possession of multiple potential coordination sites:

Nitrile Group: The nitrogen atom of the nitrile group (-C≡N) has a lone pair of electrons that can coordinate to a metal center.

Amino Group: The nitrogen atom of the amino group (-NH₂) also possesses a lone pair and can act as a Lewis base to bind with metal ions.

The use of amino-functionalized ligands is a well-established strategy in MOF chemistry, as the amino group can not only serve as a coordination site but also as a functional tag to modify the properties of the MOF pores. nih.govfrontiersin.org The presence of the bromo and methyl groups on the ligand backbone could further influence the resulting MOF structure, affecting pore size, stability, and selectivity. While specific MOFs constructed from this compound are not yet prominent in the literature, its structural attributes make it a promising candidate for exploratory synthesis of new frameworks.

There is currently no significant body of research indicating the use of this compound in the development of magnetic materials.

Agrochemical Research Applications

Precursor for Agrochemical Active Ingredients

Benzonitrile derivatives are recognized as important intermediates in the synthesis of various pesticides. researchgate.netrsc.org The chemical scaffold of this compound provides a versatile starting point for the construction of more complex agrochemical active ingredients. The different functional groups on the ring can be selectively modified through various organic reactions to build target molecules with desired herbicidal, fungicidal, or insecticidal properties. For instance, the amino group can be acylated, alkylated, or used to form heterocyclic rings, while the bromine atom can be replaced via cross-coupling reactions to introduce new functionalities.

Bioactivity Enhancement through Fluorination Strategies in Agrochemical Analogues

The introduction of fluorine atoms into bioactive molecules is a widely used strategy in agrochemical research to enhance efficacy. researchgate.net Fluorination can profoundly alter a molecule's physical and chemical properties, such as lipophilicity, metabolic stability, and binding affinity to target enzymes or receptors. researchgate.net

In the context of this compound, fluorination strategies could be applied to create analogues with potentially superior biological activity. A key example of this approach is the synthesis of molecules where the methyl group is replaced by a trifluoromethyl (-CF₃) group. The trifluoromethyl group is a strong electron-withdrawing group and is significantly more lipophilic than a methyl group, which can lead to improved cell membrane penetration and stability against metabolic degradation. nih.gov The compound 4-amino-3-bromo-5-trifluoromethyl-benzonitrile is a known analogue, highlighting the relevance of this strategy in agrochemical design. labshake.com

Table 2: Comparison of Functional Groups for Agrochemical Design

| Functional Group | Chemical Formula | Electronic Effect | Impact on Properties |

| Methyl | -CH₃ | Electron-donating | Baseline |

| Trifluoromethyl | -CF₃ | Strongly Electron-withdrawing | Increases lipophilicity, enhances metabolic stability, can alter binding affinity |

Radiochemistry and Imaging Research

In radiochemistry, the structure of this compound presents opportunities for its use as a radioprotectant and as a precursor for radiolabeled imaging agents. A patent has indicated that the related compound p-aminobenzonitrile can be utilized as a radioprotectant, suggesting a potential area of investigation for this more substituted analogue. google.com

Furthermore, the bromine atom on the aromatic ring serves as a useful handle for radiohalogenation. This allows for the potential synthesis of positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging agents.

Precursor for Radioiodination: The bromo-substituent can be replaced with a radioactive iodine isotope (e.g., ¹²³I, ¹²⁴I, or ¹²⁵I) through a halogen exchange reaction. If the resulting molecule targets a specific biological process, it could be developed as a SPECT or PET imaging probe.

Precursor for Radiobromination: It is also conceivable to synthesize the molecule with a radioactive bromine isotope, such as ⁷⁶Br, which is a positron emitter suitable for PET imaging.

These applications remain prospective and represent a potential avenue for future research, leveraging the compound's structure for the development of new tools in nuclear medicine.

Precursor for Radiopharmaceutical Synthesis (e.g., [¹⁸F]Fluorination)

No specific studies detailing the use of this compound as a precursor for radiopharmaceutical synthesis, including [¹⁸F]fluorination, were identified. General methods for the [¹⁸F]fluorination of activated aromatic systems exist, but their direct applicability to this specific compound has not been documented in the searched literature.

Medicinal Chemistry and Drug Discovery Research

Scaffold in the Design of Potential Bioactive Compounds

While substituted benzonitriles are recognized as important scaffolds in medicinal chemistry, no specific examples of this compound being used as a core structure in the design of bioactive compounds were found.

Computational Screening for Target Interaction Studies (e.g., PAINS, Brenk Alerts, Lead-likeness)

There is no available data from computational screening studies specifically for this compound. General principles of computational filters like PAINS (Pan-Assay Interference Compounds) and Brenk alerts are used to identify potentially problematic fragments in drug discovery, and lead-likeness rules help in assessing the drug-like properties of compounds. However, the results of such analyses for this particular compound are not published.

Fundamental Interaction Studies with Biomolecules (e.g., Hydrogen Bonding, Halogen Bonding)

No experimental or computational studies were found that specifically investigate the hydrogen bonding and halogen bonding interactions of this compound with biomolecules. The presence of amino, bromo, and nitrile groups suggests the potential for such interactions, but specific research on this compound is lacking.

Due to the absence of specific data for "this compound" in the requested advanced scientific research applications, the generation of an article that is both detailed and strictly focused on this compound is not feasible at this time.

Future Directions and Emerging Research Trends

Exploration of Novel Reaction Pathways

The reactivity of the aminobenzonitrile scaffold is ripe for the exploration of novel synthetic transformations. The presence of the amino, bromo, and nitrile functionalities offers multiple sites for chemical modification, allowing for the development of new reaction pathways to construct complex molecular architectures.

One promising avenue is the use of modern catalytic systems to achieve selective functionalization. For instance, transition-metal-catalyzed cross-coupling reactions could be employed to introduce a variety of substituents at the bromine-bearing carbon, leading to a diverse library of derivatives. Furthermore, the amino group can serve as a handle for derivatization, such as through diazotization-substitution reactions or amide bond formations. The nitrile group also presents opportunities for transformation into other functional groups, including amines, carboxylic acids, and tetrazoles, further expanding the synthetic utility of the parent molecule.

Recent advancements in photochemistry and electrochemistry could also unlock new reaction pathways for 4-amino-3-bromo-5-methylbenzonitrile. These techniques can provide milder and more selective reaction conditions compared to traditional thermal methods, potentially leading to the discovery of unprecedented transformations and the synthesis of novel compounds with unique properties.

Integration into Supramolecular Chemistry Architectures

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers exciting prospects for this compound. The bromine atom in the molecule is a key feature for its integration into supramolecular assemblies through halogen bonding. acs.orgnih.govbohrium.comresearchgate.netnih.gov Halogen bonding is a directional, non-covalent interaction between a halogen atom and a Lewis base, and it has emerged as a powerful tool for the rational design of complex supramolecular architectures. acs.orgnih.govbohrium.comresearchgate.netnih.gov

The bromine atom in this compound can act as a halogen bond donor, interacting with various halogen bond acceptors to form well-defined one-, two-, or three-dimensional structures. The strength and directionality of these interactions can be tuned by modifying the electronic properties of the aromatic ring, providing a means to control the self-assembly process. The resulting supramolecular structures could find applications in areas such as crystal engineering, materials science, and molecular recognition.

Advanced Characterization Techniques for Complex Systems

A thorough understanding of the structure-property relationships of this compound and its derivatives will require the application of advanced characterization techniques. While standard analytical methods such as NMR and mass spectrometry are essential for routine characterization, more sophisticated techniques will be necessary to probe the finer details of their molecular and electronic structures.

Computational methods, such as Density Functional Theory (DFT), will be invaluable for predicting and understanding the geometric and electronic properties of the molecule, as well as for modeling its interactions in supramolecular assemblies. Advanced spectroscopic techniques, including two-dimensional NMR and solid-state NMR, can provide detailed information about the connectivity and dynamics of complex systems. Furthermore, X-ray crystallography will be crucial for determining the precise three-dimensional structures of the molecule and its supramolecular adducts, providing definitive evidence for the nature of the intermolecular interactions.

Interdisciplinary Research Opportunities

The unique combination of functional groups in this compound opens up a wide range of interdisciplinary research opportunities. The aminobenzonitrile core is a common motif in many biologically active compounds, suggesting that derivatives of this molecule could have potential applications in medicinal chemistry. For example, they could be investigated as scaffolds for the development of new therapeutic agents, such as enzyme inhibitors or receptor modulators.

In the realm of materials science, the ability of this compound to participate in halogen bonding and other non-covalent interactions makes it an attractive building block for the design of new functional materials. These could include liquid crystals, porous organic frameworks, and stimuli-responsive materials with tailored optical, electronic, or mechanical properties. The exploration of these interdisciplinary avenues will require collaboration between synthetic chemists, biologists, physicists, and materials scientists, highlighting the broad potential impact of research into this versatile chemical compound.

Q & A

Q. Table 1: Reported Yields for Halogenation Step

| Halogenating Agent | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| Br₂ (aqueous HCl) | 2 M HCl, 25°C | 50–95 |

How can researchers address contradictions in reported yields for halogenation of electron-deficient aromatic systems during synthesis?

Advanced Research Question

Methodological Answer:

Discrepancies in yields often arise from electronic effects of substituents and reaction optimization . For electron-deficient systems like 4-amino-3-methylbenzonitrile (where the cyano group deactivates the ring), bromination requires:

- Activation via directing groups : The amino group (-NH₂) acts as an ortho/para director, favoring bromination at the 3-position.

- Temperature control : Lower temperatures (e.g., 0–25°C) minimize side reactions like polybromination .

- Solvent selection : Polar aprotic solvents (e.g., DMF) may improve solubility but could alter reaction kinetics.

Recommendation : Validate reaction conditions using HPLC or GC-MS to monitor intermediate purity and optimize bromine stoichiometry.

What spectroscopic techniques are recommended for characterizing this compound, and how can data interpretation challenges be mitigated?

Basic Research Question

Methodological Answer:

Key Techniques :

- NMR Spectroscopy :

- ¹H NMR : The amino proton (~5 ppm) and aromatic protons (δ 7.0–8.0 ppm) confirm substitution patterns.

- ¹³C NMR : The cyano carbon (δ ~115 ppm) and brominated aromatic carbons (δ 120–130 ppm) provide structural validation .

- IR Spectroscopy : The -C≡N stretch (2220–2260 cm⁻¹) and -NH₂ bending (1600–1650 cm⁻¹) are diagnostic .

- Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) confirm molecular weight (e.g., m/z 227.0 for C₈H₆BrN₂).

Challenges : Overlapping signals in crowded aromatic regions can complicate interpretation. Use 2D NMR (COSY, HSQC) to resolve coupling patterns and assign protons.

What strategies are effective for functionalizing this compound to create pharmacologically active derivatives?

Advanced Research Question

Methodological Answer:

The bromine substituent enables transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronic acids) to introduce aryl/heteroaryl groups, enhancing bioactivity. Example strategies:

- Nucleophilic aromatic substitution : Replace Br with amines or alkoxides to modulate solubility and target affinity.

Q. Table 2: Functionalization Pathways

| Reaction Type | Reagents/Catalysts | Application Example |

|---|---|---|

| SNAr | KNH₂, DMSO | Solubility-enhanced analogs |

How does the bromine substituent influence reactivity in cross-coupling vs. nucleophilic substitution?

Advanced Research Question

Methodological Answer:

The meta-bromine position (relative to -CN and -CH₃) impacts reactivity:

- Cross-coupling : Bromine acts as a leaving group in Pd-catalyzed reactions. Steric hindrance from the methyl group may reduce coupling efficiency.

- Nucleophilic substitution (SNAr) : The electron-withdrawing -CN group activates the ring, but the methyl group’s steric bulk may slow SNAr kinetics.

Recommendation : Use bulky ligands (e.g., XPhos) in cross-coupling to enhance turnover . For SNAr, employ polar solvents (e.g., DMF) and elevated temperatures.

What are the key considerations in designing stability studies for this compound?

Basic Research Question

Methodological Answer:

Stability studies should assess:

- Hydrolytic degradation : Monitor under acidic/alkaline conditions (pH 1–13) via HPLC.

- Thermal stability : Use TGA/DSC to determine decomposition thresholds (>150°C typical for nitriles).

- Light sensitivity : Store in amber vials if UV-Vis analysis shows photodegradation.

Documentation : Refer to Certificates of Analysis (COA) for batch-specific data on purity and storage recommendations (e.g., -20°C under inert atmosphere) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |